molecular formula C18H12BrN3O2S B3000625 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide CAS No. 851130-24-0

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide

Cat. No.: B3000625
CAS No.: 851130-24-0
M. Wt: 414.28
InChI Key: CIBLEBGPGCRTOU-UHFFFAOYSA-N
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Description

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide is a heterocyclic acetamide derivative featuring a benzofuropyrimidine core linked to a sulfur atom and a 4-bromophenyl substituent. The benzofuropyrimidine core is a fused heterocyclic system combining benzofuran and pyrimidine rings, which may confer unique electronic properties and binding affinities compared to simpler aromatic systems .

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O2S/c19-11-5-7-12(8-6-11)22-15(23)9-25-18-17-16(20-10-21-18)13-3-1-2-4-14(13)24-17/h1-8,10H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBLEBGPGCRTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide typically involves multi-step organic reactions. One common method includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to obtain the desired benzofuro[3,2-d]pyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzofuro[3,2-d]pyrimidine derivatives.

Scientific Research Applications

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Benzofuropyrimidine Derivatives

  • 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-trifluoromethoxyphenyl)acetamide (CAS: 851130-26-2): Molecular Formula: C₁₉H₁₂F₃N₃O₃S.
  • 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-ethoxyphenyl)acetamide (CAS: 851130-41-1):
    • Molecular Formula: C₂₀H₁₇N₃O₃S.
    • Key Feature: The ethoxy group at the ortho position introduces steric hindrance, which may alter binding modes in target proteins .

Triazinoindole Derivatives

  • N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26): Purity: 95%. Key Feature: Replaces benzofuropyrimidine with a triazinoindole core, which may enhance π-π stacking interactions in hydrophobic binding pockets. The 4-bromophenyl group is retained, suggesting shared targeting mechanisms with the benzofuropyrimidine analog .

Benzothienopyrimidine Derivatives

  • 2-[[3-(4-Bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide: Molecular Formula: C₂₅H₁₉BrCl₂N₃O₂S₂.

Substituent Effects on Bioactivity

Halogenated Substituents

  • The 4-bromophenyl group in the target compound is associated with improved antimicrobial and antiviral activities in analogs.
  • In contrast, 2-((8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (Compound 27) shows that bromination at the indole ring further enhances activity, likely by increasing electrophilicity .

Electron-Withdrawing vs. Electron-Donating Groups

  • 4-Trifluoromethoxy substituent (): The -OCF₃ group is strongly electron-withdrawing, which may stabilize the molecule against oxidative metabolism.

Key Physicochemical Data

Compound Name Molecular Weight Purity LogP* (Predicted) Key Substituents
Target Compound ~445.3 g/mol N/A ~3.8 4-Bromophenyl
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-trifluoromethoxyphenyl)acetamide 419.38 g/mol N/A ~4.2 4-Trifluoromethoxyphenyl
N-(4-Bromophenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide ~456.3 g/mol 95% ~3.5 4-Bromophenyl, Triazinoindole

*LogP values estimated using fragment-based methods.

Biological Activity

The compound 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide is a synthetic heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C15_{15}H12_{12}BrN3_{3}OS
  • Molecular Weight: 364.24 g/mol

This compound features a benzofuro[3,2-d]pyrimidine core linked to a thio group and a bromophenyl acetamide moiety, which may influence its biological properties.

Antidiabetic Activity

Recent studies have indicated that compounds similar to 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide exhibit significant antidiabetic properties. For instance, a related compound demonstrated potent inhibition against alpha-glucosidase and alpha-amylase, enzymes crucial in carbohydrate metabolism. The study reported an IC50_{50} of 5.17 ± 0.28 µM against alpha-glucosidase and 18.82 ± 0.89 µM against alpha-amylase, suggesting strong enzyme inhibition capabilities .

The mechanism of action for compounds in this class typically involves:

  • Enzyme Inhibition: These compounds inhibit carbohydrate-hydrolyzing enzymes, thus reducing glucose absorption in the intestines.
  • Molecular Docking Studies: Computational analyses indicate favorable binding interactions with target enzymes, with binding energies around -7.02 Kcal/mol for alpha-glucosidase .

Study 1: In Vivo Analysis

A study involving an alloxan-induced diabetic mouse model evaluated the effects of a compound structurally similar to 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide. The treatment resulted in significant reductions in fasting blood glucose levels and improvements in lipid profiles compared to untreated controls. Histological examinations showed preservation of pancreatic architecture, indicating potential protective effects on pancreatic function .

Study 2: Enzyme Kinetics

Another research effort focused on the kinetic parameters of enzyme inhibition by related compounds. The findings revealed that these compounds act as non-competitive inhibitors of alpha-glucosidase and alpha-amylase, with calculated Ki values supporting their efficacy in diabetic management .

Data Table: Summary of Biological Activities

Activity IC50 (µM) Binding Energy (Kcal/mol) Effect on Blood Glucose
Alpha-Glucosidase5.17 ± 0.28-7.02Significant reduction
Alpha-Amylase18.82 ± 0.89-6.6Significant reduction

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